molecular formula C11H18O B123545 1-Methoxyadamantane CAS No. 6221-74-5

1-Methoxyadamantane

Cat. No.: B123545
CAS No.: 6221-74-5
M. Wt: 166.26 g/mol
InChI Key: VLBPHZFRABGLFH-UHFFFAOYSA-N
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Description

1-Methoxyadamantane is an organic compound with the molecular formula C₁₁H₁₈O . It belongs to the adamantane family, which is characterized by a tricyclic cage structure. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .

Preparation Methods

1-Methoxyadamantane can be synthesized through several methods. One common synthetic route involves the reaction of adamantane with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of this compound. Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Methoxyadamantane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while substitution can produce a variety of functionalized adamantane derivatives.

Scientific Research Applications

1-Methoxyadamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxyadamantane varies depending on its application. In pharmacological contexts, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antiviral activity could be attributed to the inhibition of viral replication pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Methoxyadamantane can be compared with other adamantane derivatives, such as:

    Adamantane: The parent compound, which lacks the methoxy group.

    1-Hydroxyadamantane: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Aminoadamantane: Contains an amino group, making it useful in different chemical and biological applications.

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-methoxyadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPHZFRABGLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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